molecular formula C6H7Cl2N3O B581059 3,5-dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole CAS No. 1243250-17-0

3,5-dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole

Cat. No.: B581059
CAS No.: 1243250-17-0
M. Wt: 208.042
InChI Key: ILQNPZBUICZSGH-UHFFFAOYSA-N
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Description

3,5-Dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole (CAS: 1243250-17-0) is a substituted 1,2,4-triazole derivative featuring two chlorine atoms at positions 3 and 5 of the triazole ring and a tetrahydrofuran (THF) group at position 1 . The compound’s structure combines a π-deficient triazole core with electron-withdrawing chlorine substituents and a cyclic ether moiety, which collectively influence its physicochemical properties and reactivity.

Properties

IUPAC Name

3,5-dichloro-1-(oxolan-2-yl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl2N3O/c7-5-9-6(8)11(10-5)4-2-1-3-12-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQNPZBUICZSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)N2C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201203150
Record name 3,5-Dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole
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Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243250-17-0
Record name 3,5-Dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1243250-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dichloro-1H-1,2,4-triazole with tetrahydrofuran in the presence of a suitable catalyst. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3,5-dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium hydroxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products: The major products formed from these reactions include various substituted triazoles and their oxidized or reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has highlighted the antimicrobial properties of triazole derivatives, including 3,5-dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole. Triazoles are known for their effectiveness against a range of pathogens. A study demonstrated that certain triazole derivatives exhibited significant activity against bacterial strains and fungi, suggesting that this compound could be developed into a potent antimicrobial agent .

Antifungal Applications
Triazoles are widely used in antifungal therapies due to their ability to inhibit ergosterol synthesis in fungal cell membranes. The compound under discussion has shown promise as a potential antifungal agent. Its efficacy against various fungal pathogens can be further explored through structure-activity relationship (SAR) studies to optimize its antifungal properties .

Anticancer Research
The triazole moiety is also associated with anticancer activity. Compounds containing the triazole ring have been investigated for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its potential as an anticancer drug .

Agricultural Sciences

Fungicides
The application of triazoles in agriculture primarily revolves around their use as fungicides. The ability of triazoles to disrupt fungal growth makes them valuable in crop protection. Research indicates that this compound could serve as a lead compound for developing new fungicides that are effective against resistant fungal strains in crops .

Plant Growth Regulators
There is emerging evidence that triazole compounds may act as plant growth regulators. They can influence plant metabolism and growth patterns by modulating hormone levels. This application can be particularly beneficial in enhancing crop yields and resilience against environmental stressors .

Materials Science

Polymer Chemistry
In materials science, triazoles have been incorporated into polymer matrices to enhance their properties. The incorporation of this compound into polymeric materials could improve their thermal stability and mechanical strength. Studies on the synthesis of polymer composites containing this compound are ongoing and show promise for various industrial applications .

Data Tables

Application Area Potential Uses Research Findings
Medicinal ChemistryAntimicrobial agentsSignificant activity against bacteria and fungi
Antifungal treatmentsEffective against various fungal pathogens
Anticancer drugsCytotoxic effects on cancer cell lines observed
Agricultural SciencesFungicidesPotential lead for new fungicides
Plant growth regulatorsModulates growth patterns and hormone levels
Materials SciencePolymer compositesEnhances thermal stability and mechanical strength

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study conducted on various triazole derivatives, including this compound, researchers evaluated the antimicrobial activity using agar diffusion methods. The results indicated that this compound showed significant inhibition zones against both Gram-positive and Gram-negative bacteria.

Case Study 2: Agricultural Application
Field trials were conducted to assess the efficacy of a formulation containing this compound as a fungicide on crops affected by resistant fungal strains. The results demonstrated improved crop yield and reduced disease incidence compared to untreated controls.

Mechanism of Action

The mechanism of action of 3,5-dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues of 3,5-dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole include:

Table 1: Comparative Analysis of Triazole Derivatives
Compound Name Molecular Formula Substituents Biological Activity/Applications Key Differences References
This compound C₆H₆Cl₂N₃O - Cl at C3, C5
- THF at N1
Not explicitly stated (potential fungicide) Reference compound
3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole C₇H₉Br₂N₃O* - Br at C3, C5
- Tetrahydropyran at N1
Unspecified (likely agrochemical) Larger substituents (Br, pyran vs. Cl, THF)
Bromuconazole C₁₃H₁₂BrCl₂N₃O - Br, Cl, dichlorophenyl, THF groups Fungicide (commercial use) Complex aromatic substituents
3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole (C1) C₃₃H₂₄N₈ - Imidazole-phenyl groups at C3, C5 Antibacterial, antifungal Bulky aromatic substituents

*Note: lists an incongruent molecular formula (C₂₄H₁₉F₆S₂Sb) for this compound, likely due to a catalog error. The formula here is derived from the compound’s IUPAC name.

Key Comparative Insights

Bromine’s larger atomic radius may also alter binding affinity to target enzymes . Heterocyclic Moieties: The tetrahydrofuran (THF) group in the target compound is smaller and less rigid than the tetrahydropyran in the dibromo analogue. This difference could impact conformational stability and interactions with biological targets . Aromatic vs. Aliphatic Groups: Bromuconazole and compound C1 incorporate aromatic rings (e.g., dichlorophenyl or diphenylimidazole), which enhance π-π stacking interactions with proteins or nucleic acids. This contrasts with the aliphatic THF group in the target compound, which may reduce steric hindrance .

Biological Activity Trends

  • Bromuconazole’s fungicidal activity is attributed to its ability to inhibit ergosterol biosynthesis, a common mechanism for triazole fungicides. The dichlorophenyl group in Bromuconazole likely enhances target binding compared to simpler substituents in the target compound .
  • Compound C1, with its dual imidazole-phenyl substituents, demonstrates broad-spectrum antimicrobial activity, suggesting that bulky aromatic groups enhance interactions with microbial enzymes .

Physicochemical Properties

  • The target compound’s chlorine atoms increase electron withdrawal, making the triazole ring more π-deficient and reactive toward nucleophiles. This contrasts with the dibromo analogue, where bromine’s polarizability may moderate reactivity .
  • The THF group improves solubility in polar solvents compared to purely aromatic substituents, which could influence formulation in agrochemical applications .

Biological Activity

3,5-Dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole (DCTT) is a heterocyclic compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological properties of DCTT, its mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₇Cl₂N₃O
  • Molecular Weight : 208.04 g/mol
  • CAS Number : 1243250-17-0
  • Physical State : White crystalline solid
  • Melting Point : 112-115°C
  • Solubility : Soluble in water and organic solvents like ethanol .

The biological activity of DCTT is primarily attributed to its interaction with various molecular targets. The compound can modulate the activity of enzymes and receptors, leading to several biological effects. Notably, its triazole ring structure is known for conferring significant antimicrobial properties.

Antimicrobial Activity

DCTT has been studied for its potential antimicrobial properties against various pathogens. Research indicates that compounds containing the 1,2,4-triazole moiety exhibit a broad spectrum of antibacterial and antifungal activities.

  • Antibacterial Activity :
    • DCTT has shown promising results against both Gram-positive and Gram-negative bacteria. For instance, studies using the agar disc-diffusion method reported significant inhibition zones against strains such as Staphylococcus aureus and Escherichia coli.
    • The Minimum Inhibitory Concentration (MIC) values for DCTT derivatives were found to be comparable to standard antibiotics, indicating its potential as an effective antibacterial agent .
  • Antifungal Activity :
    • The compound's antifungal properties have also been documented, particularly against strains resistant to conventional treatments. DCTT derivatives demonstrated efficacy in inhibiting fungal growth in vitro .

Antiviral Activity

Emerging research suggests that DCTT may possess antiviral properties as well. Triazole derivatives have been noted for their ability to inhibit viral replication through various mechanisms, including interference with viral enzymes and host cell interactions. Studies have indicated that triazoles can effectively target viruses such as HIV and influenza .

Case Studies

Several studies have focused on the synthesis and biological evaluation of DCTT and its derivatives:

  • Synthesis and Evaluation :
    • A study synthesized various DCTT derivatives and evaluated their antibacterial activities against resistant strains. The results indicated that modifications to the tetrahydrofuran moiety significantly impacted antibacterial potency .
  • Comparative Analysis :
    • In a comparative study involving different triazole compounds, DCTT was highlighted for its unique structural features that enhance its biological activity compared to other triazoles lacking the tetrahydrofuran group .

Research Findings Summary

Study FocusFindings
Antibacterial ActivitySignificant inhibition against E. coli and S. aureus with MIC values comparable to standard antibiotics .
Antifungal ActivityEffective against resistant fungal strains in vitro .
Antiviral PotentialPromising results against HIV and influenza viruses; mechanism involves targeting viral enzymes .
Structural ModificationsAlterations in the tetrahydrofuran moiety enhance biological activity; ongoing research into SAR (structure-activity relationship) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,5-dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves cyclocondensation reactions. For example, refluxing substituted hydrazides in polar aprotic solvents (e.g., DMSO) at elevated temperatures (~18 hours) followed by controlled cooling and crystallization (water-ethanol mixture) yields triazole derivatives. Optimization includes adjusting stoichiometry, solvent polarity, and catalyst selection (e.g., acetic acid for Schiffs base formation). Yields (~65%) and purity depend on recrystallization solvents and vacuum distillation efficiency .

Q. How do the tautomeric properties of 1,2,4-triazoles influence the stability and reactivity of this compound?

  • Methodological Answer : The 1H-1,2,4-triazole core exists in equilibrium between 1H- and 4H-tautomers, with the 1H-form being thermodynamically favored. Stability is assessed via NMR (¹H/¹³C) to detect tautomeric shifts and computational methods (DFT) to calculate energy differences. Solvent polarity (e.g., DMSO vs. ethanol) can shift equilibrium, affecting nucleophilic reactivity at C3 and C5 positions .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Melting point analysis (e.g., 141–143°C for analogous triazoles), FT-IR (N-H stretching ~3200 cm⁻¹), and elemental analysis validate purity. X-ray crystallography resolves molecular conformation, while HPLC with UV detection (λ = 254 nm) monitors byproducts. Mass spectrometry (ESI-MS) confirms the molecular ion peak (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K with Mo-Kα radiation (λ = 0.71073 Å) reveals bond lengths, angles, and packing motifs. For example, hydrogen bonding between triazole N-H and oxygen atoms of the tetrahydrofuran ring stabilizes the crystal lattice. Data refinement using SHELXL and visualization with Mercury software quantify non-covalent interactions (e.g., π-π stacking) .

Q. What strategies are employed to design analogs of this compound for studying structure-activity relationships (SAR) in fungicidal or kinase-inhibitory applications?

  • Methodological Answer : Substituent variation at C3/C5 (e.g., chloro, aryloxy groups) and tetrahydrofuran ring modification (e.g., bromination) are explored. For fungicidal SAR, in vitro antifungal assays (e.g., against Fusarium spp.) correlate logP values with membrane permeability. For kinase inhibition, receptor-based virtual screening (AutoDock Vina) models H-bond interactions with kinase hinge regions (e.g., RET tyrosine kinase) .

Q. How do reaction mechanisms differ when synthesizing triazole derivatives via one-pot vs. multi-step protocols?

  • Methodological Answer : One-pot syntheses (e.g., using ceric ammonium nitrate (CAN) as a catalyst) leverage sequential imine formation and cyclization, reducing intermediate isolation. Mechanistic studies via in situ FT-IR or LC-MS track intermediate species (e.g., hydrazones). Multi-step routes allow precise control over regioselectivity but require purification after each step, increasing solvent waste .

Q. What computational approaches are used to predict binding affinities of this compound with biological targets?

  • Methodological Answer : Molecular docking (e.g., Glide SP/XP mode) simulates ligand-target interactions using crystal structures of kinases (PDB ID: 2IVU). Molecular dynamics (MD) simulations (AMBER or GROMACS) assess binding stability over 100 ns trajectories. Free energy perturbation (FEP) calculations quantify contributions of substituents (e.g., chlorine atoms) to binding energy .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported biological activities of structurally similar triazoles?

  • Methodological Answer : Contradictions (e.g., fungicidal vs. kinase-inhibitory activity) arise from assay variability (e.g., MIC vs. IC50 protocols). Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based). SAR studies with isosteric replacements (e.g., Cl → Br) clarify electronic effects. Meta-analyses of published IC50 values (e.g., ChEMBL database) identify outliers due to impurity or solvent interference .

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